

tert-Butyl (3-azidopropyl)carbamate CAS number and properties

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An In-depth Technical Guide to tert-Butyl (3-azidopropyl)carbamate

#### Introduction

tert-Butyl (3-azidopropyl)carbamate, identified by CAS number 129392-84-3, is a bifunctional organic reagent of significant interest in medicinal chemistry, chemical biology, and materials science.[1][2][3] Its structure incorporates a terminal azide group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[4][5] This unique arrangement allows for its use as a versatile linker and building block. The azide moiety enables efficient conjugation via "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the Boc-protected amine provides a stable handle that can be deprotected under mild acidic conditions for subsequent chemical modifications.[1][4][5] This orthogonality makes it an invaluable tool in the synthesis of complex molecules like peptidomimetics, functionalized polymers, Proteolysis Targeting Chimeras (PROTACs), and targeted drug delivery systems.[1] [6][7]

## **Physicochemical Properties**

The key physical and chemical properties of **tert-Butyl (3-azidopropyl)carbamate** are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

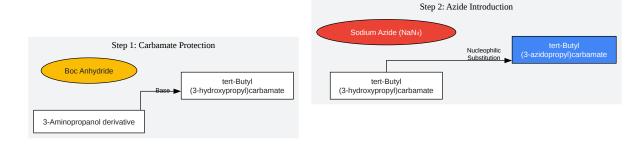


Property	Value	Reference(s)
CAS Number	129392-84-3	[8][9][10]
Molecular Formula	C8H16N4O2	[6][8]
Molecular Weight	200.24 g/mol	[1][6][8]
Appearance	Low-melting solid	[6]
Density	1.279 ± 0.06 g/cm <sup>3</sup> (predicted)	[6]
Boiling Point	285.3 ± 23.0°C (predicted)	[6]
Solubility	Sparingly soluble in chloroform, ethyl acetate	[6]
Storage	-20°C	[1][4]
Purity	≥98%	[8]
Topological Polar Surface Area (TPSA)	87.09 Ų	[8]
logP	2.2115	[8]

# **Synthesis and Experimental Protocols**

The synthesis of **tert-Butyl (3-azidopropyl)carbamate** is typically achieved through a two-step process involving the protection of an amino alcohol followed by the introduction of the azide group.





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General synthetic pathway for tert-Butyl (3-azidopropyl)carbamate.[6]

# **Example Synthesis Protocol: Azide Introduction**

This protocol details the conversion of a brominated precursor to the final azide-containing product.[6]

- Reactants:
  - tert-Butyl (3-bromopropyl)carbamate (1 equivalent)
  - Sodium azide (NaN<sub>3</sub>) (2 equivalents)
- · Solvent:
  - A 1:1 mixture of water (H2O) and dioxane.
- Procedure:
  - Combine the reactants in the H<sub>2</sub>O/dioxane solvent system.
  - Reflux the mixture at 75°C for 2 hours.



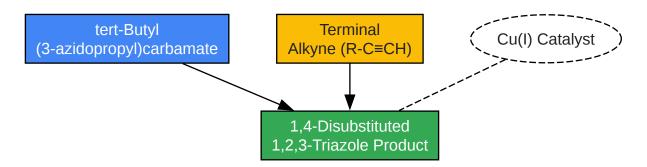
- Work-up and Purification:
  - After the reaction is complete, perform an appropriate aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).
  - Purify the crude product, typically via column chromatography, to yield the final product.
- Yield:
  - Reported yields for this procedure range from 57% to 89%.[6]

# **Core Applications and Methodologies**

The primary utility of **tert-Butyl (3-azidopropyl)carbamate** stems from its azide group, which is a key component in click chemistry, and its protected amine, which allows for sequential functionalization.

# Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group readily participates in CuAAC reactions with terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][6][11] This reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and aqueous conditions.[11][12]



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The CuAAC "click" reaction mechanism.[1][6][11]

## **Experimental Workflow in Bioconjugation**

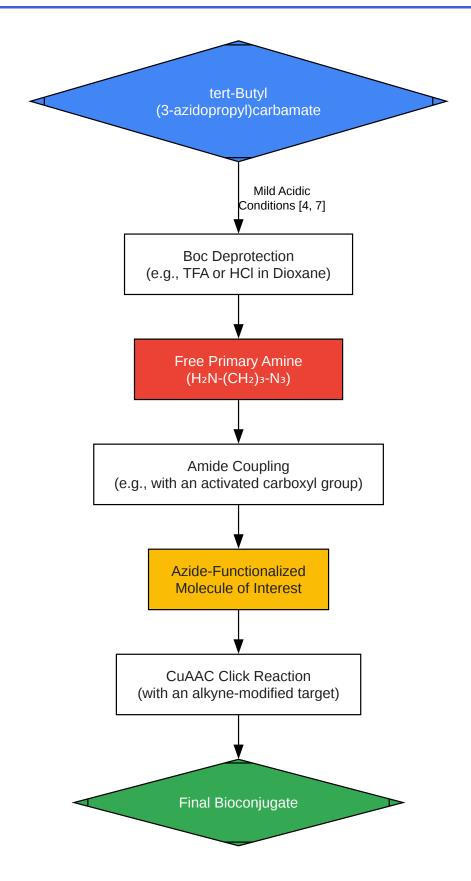






The dual functionality of **tert-Butyl (3-azidopropyl)carbamate** is leveraged in a multi-step workflow for labeling or modifying biomolecules. The Boc group is first removed to expose the primary amine, which can then be coupled to a molecule of interest before the azide is used for a subsequent click reaction.





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Typical experimental workflow for bioconjugation applications.



### **Protocol: Boc-Deprotection**

This protocol describes the standard procedure for removing the Boc protecting group to reveal the primary amine.[3][4][5]

- Reaction Setup: Dissolve **tert-Butyl (3-azidopropyl)carbamate** (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
- Acid Addition: To the stirred solution, add an excess of a strong acid. Common reagents include 4M HCl in dioxane or trifluoroacetic acid (TFA) (20-50% v/v in DCM).[3]
- Reaction Monitoring: Stir the reaction at room temperature. The process is typically complete within 1-3 hours.
- Work-up:
  - For reactions using HCl/dioxane, the deprotected product often precipitates as the hydrochloride salt and can be collected by filtration.
  - Alternatively, the solvent and excess acid can be removed under reduced pressure.
- Isolation: The resulting 3-azidopropan-1-amine salt can often be used directly in the next synthetic step without further purification.[3]

# Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for **tert-Butyl (3-azidopropyl)carbamate** was not retrieved, general safety precautions for handling organic azides and carbamates should be strictly followed. Organic azides can be energetic and potentially explosive, especially with heating or shock, although this risk is lower for small molecules with a high carbon-to-nitrogen ratio.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
- Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13]
   Avoid contact with skin and eyes.[14]



- Storage: Store in a tightly sealed container in a cool, dry place, away from heat and
  incompatible materials such as strong oxidizing agents.[4][14] The recommended storage
  temperature is -20°C.[1][4]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

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